PDPA as an Allosteric Inhibitor of Human Thymidylate Synthase: Kinetic Mode Differs from Competitive Active-Site Inhibitors
PDPA functions as a mixed (noncompetitive) inhibitor of human thymidylate synthase (hTS) versus dUMP, and as an uncompetitive inhibitor versus methylenetetrahydrofolate at concentrations <0.25 µM, shifting to noncompetitive above 1 µM [1]. This kinetic profile is distinct from active-site directed inhibitors (e.g., raltitrexed, pemetrexed) and demonstrates PDPA's ability to stabilize an inactive conformer of loop 181–197. The X-ray crystal structure (PDB ID: 2ONB) confirms direct binding of PDPA to hTS at 2.70 Å resolution [2].
| Evidence Dimension | Enzyme inhibition mechanism |
|---|---|
| Target Compound Data | Mixed (noncompetitive) vs. dUMP; uncompetitive vs. methylenetetrahydrofolate (<0.25 µM), noncompetitive (>1 µM) |
| Comparator Or Baseline | Active-site antifolates (e.g., ZD9331, raltitrexed): competitive inhibition vs. folate binding site |
| Quantified Difference | Distinct allosteric mechanism; positive cooperativity with antifolate ZD9331 |
| Conditions | Human thymidylate synthase in vitro; X-ray crystallography (2.70 Å resolution) |
Why This Matters
The allosteric mechanism of PDPA enables cooperative inhibition when combined with active-site inhibitors, a property not shared by competitive TS inhibitors, offering a distinct research tool for studying enzyme regulation.
- [1] Lovelace, L. L., Gibson, L. M., & Lebioda, L. (2007). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 46(10), 2823–2830. DOI: 10.1021/bi061309j View Source
- [2] RCSB Protein Data Bank. (2007). Human Thymidylate Synthase at low salt conditions with PDPA bound (PDB ID: 2ONB). DOI: 10.2210/pdb2ONB/pdb View Source
